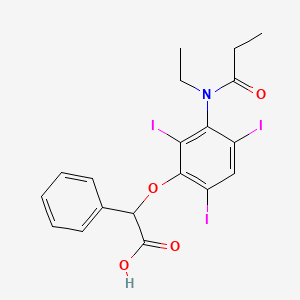
2-(3-(N-Ethylpropionamido)-2,4,6-triiodophenoxy)-2-phenylacetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[3-(N-Ethylpropionylamino)-2,4,6-triiodophenoxy]-2-phenylacetic acid is a complex organic compound characterized by the presence of iodine atoms and a phenylacetic acid moiety.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(N-Ethylpropionylamino)-2,4,6-triiodophenoxy]-2-phenylacetic acid typically involves multiple steps, starting with the iodination of a phenol derivative. The iodinated phenol is then subjected to a series of reactions, including amide formation and acylation, to introduce the N-ethylpropionylamino group. The final step involves the coupling of the iodinated phenol derivative with phenylacetic acid under specific reaction conditions .
Industrial Production Methods
While detailed industrial production methods for this compound are not widely documented, the synthesis generally follows similar steps as the laboratory preparation but on a larger scale. Industrial production may involve optimized reaction conditions, such as temperature control, catalysts, and purification techniques, to ensure high yield and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
2-[3-(N-Ethylpropionylamino)-2,4,6-triiodophenoxy]-2-phenylacetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The iodine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane, and catalysts to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can result in the formation of various substituted derivatives .
Aplicaciones Científicas De Investigación
2-[3-(N-Ethylpropionylamino)-2,4,6-triiodophenoxy]-2-phenylacetic acid has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 2-[3-(N-Ethylpropionylamino)-2,4,6-triiodophenoxy]-2-phenylacetic acid involves its interaction with specific molecular targets and pathways. The compound’s iodine atoms and phenylacetic acid moiety play crucial roles in its activity. It may interact with enzymes, receptors, or other biomolecules, leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparación Con Compuestos Similares
Similar Compounds
- 2-[3-(N-Propionylamino)-2,4,6-triiodophenoxy]-2-phenylacetic acid
- 2-[3-(N-Ethylacetylamino)-2,4,6-triiodophenoxy]-2-phenylacetic acid
- 2-[3-(N-Ethylpropionylamino)-2,4,6-diiodophenoxy]-2-phenylacetic acid
Uniqueness
2-[3-(N-Ethylpropionylamino)-2,4,6-triiodophenoxy]-2-phenylacetic acid is unique due to the presence of three iodine atoms, which significantly influence its chemical reactivity and biological activity. The specific arrangement of functional groups also contributes to its distinct properties compared to similar compounds .
Propiedades
Número CAS |
23189-39-1 |
|---|---|
Fórmula molecular |
C19H18I3NO4 |
Peso molecular |
705.1 g/mol |
Nombre IUPAC |
2-[3-[ethyl(propanoyl)amino]-2,4,6-triiodophenoxy]-2-phenylacetic acid |
InChI |
InChI=1S/C19H18I3NO4/c1-3-14(24)23(4-2)16-12(20)10-13(21)18(15(16)22)27-17(19(25)26)11-8-6-5-7-9-11/h5-10,17H,3-4H2,1-2H3,(H,25,26) |
Clave InChI |
PBBHVXWVAHHTSR-UHFFFAOYSA-N |
SMILES canónico |
CCC(=O)N(CC)C1=C(C(=C(C=C1I)I)OC(C2=CC=CC=C2)C(=O)O)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


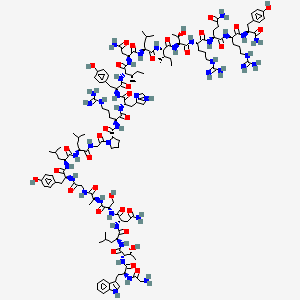
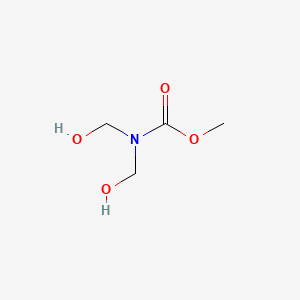
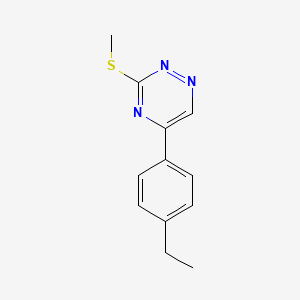
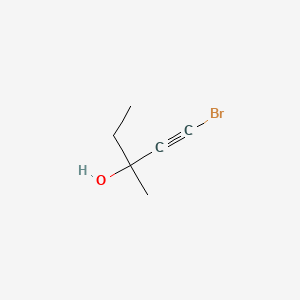
![3-[(2R)-oxan-2-yl]oxypyrrolidine](/img/structure/B13812408.png)
![2-[(2-Hydroxyethyl)amino]ethyl oleate](/img/structure/B13812409.png)

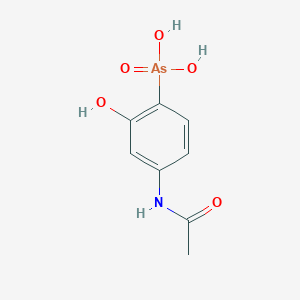
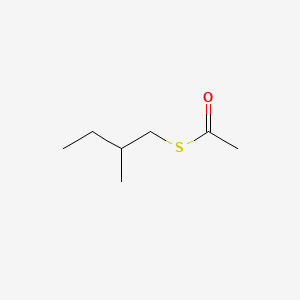


![Acetamide,2-[(1,4-dihydro-5,6-dimethyl-4-oxothieno[2,3-D]pyrimidin-2-YL)thio]-N-(2-ethyl-6-methylphenyl)-](/img/structure/B13812462.png)

![3-Ethyl-2-([7-([3-ethyl-6-methyl-1,3-benzothiazol-2(3H)-ylidene]methyl)-4,4A,5,6-tetrahydro-2(3H)-naphthalenylidene]methyl)-6-methyl-1,3-benzothiazol-3-ium iodide](/img/structure/B13812470.png)
